1-Benzyl-6,6-dimethylpiperidin-3-one
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Overview
Description
1-Benzyl-6,6-dimethylpiperidin-3-one is an organic compound with the molecular formula C14H19NO It is a piperidinone derivative, characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 6-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-6,6-dimethylpiperidin-3-one can be synthesized through several synthetic routes. One common method involves the alkylation of 3,3-dimethylpiperidin-4-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6,6-dimethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl bromide, potassium carbonate.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinones.
Scientific Research Applications
1-Benzyl-6,6-dimethylpiperidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Benzyl-6,6-dimethylpiperidin-3-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-Benzyl-3,3-dimethylpiperidin-4-one
- 1-Benzyl-4,6-dimethylpiperidin-3-one
- 1-Benzyl-2,6-dimethylpiperidin-4-one
Comparison: 1-Benzyl-6,6-dimethylpiperidin-3-one is unique due to the specific positioning of its methyl groups at the 6-position, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-benzyl-6,6-dimethylpiperidin-3-one |
InChI |
InChI=1S/C14H19NO/c1-14(2)9-8-13(16)11-15(14)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
ZCLWQJUTMMEQIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CN1CC2=CC=CC=C2)C |
Origin of Product |
United States |
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